An In-depth Technical Guide to the Synthesis of (3,5-Dichloropyridin-4-YL)methanol
An In-depth Technical Guide to the Synthesis of (3,5-Dichloropyridin-4-YL)methanol
This technical guide provides a comprehensive overview of the synthesis of (3,5-Dichloropyridin-4-YL)methanol, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route involves the reduction of 3,5-Dichloro-4-pyridinecarboxaldehyde. This document details the chemical properties of the key compounds, outlines detailed experimental protocols for the synthesis using two common reducing agents, and presents the expected outcomes and characterization data.
Compound Profile
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below.
| Property | 3,5-Dichloro-4-pyridinecarboxaldehyde (Starting Material) | (3,5-Dichloropyridin-4-YL)methanol (Product) |
| Molecular Formula | C₆H₃Cl₂NO | C₆H₅Cl₂NO |
| Molecular Weight | 176.00 g/mol | 178.02 g/mol |
| CAS Number | 136590-83-5 | 159783-46-7[1][2] |
| Appearance | Solid | Solid |
| Melting Point | 75-79 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Synthesis Pathway
The most direct and efficient pathway for the synthesis of (3,5-Dichloropyridin-4-YL)methanol is the reduction of the aldehyde functional group of 3,5-Dichloro-4-pyridinecarboxaldehyde. This can be effectively achieved using metal hydride reducing agents such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocols
Detailed methodologies for the synthesis using both Sodium Borohydride and Lithium Aluminum Hydride are provided below. These protocols are based on established procedures for the reduction of aldehydes.[3][4]
This method is generally preferred for its milder reaction conditions and easier work-up procedure.[3][4]
Materials:
-
3,5-Dichloro-4-pyridinecarboxaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
5 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dichloro-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add Sodium Borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 5 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (3,5-Dichloropyridin-4-YL)methanol can be further purified by recrystallization or column chromatography.
A Japanese patent for a similar compound, (2,6-dichloropyridin-4-yl)methanol, reported a yield of 90% using this method.[5]
LiAlH₄ is a more powerful reducing agent and must be handled with care under strictly anhydrous conditions.[6][7][8]
Materials:
-
3,5-Dichloro-4-pyridinecarboxaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.0-1.2 eq) and suspend it in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,5-Dichloro-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (3,5-Dichloropyridin-4-YL)methanol by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (3,5-Dichloropyridin-4-YL)methanol.
| Parameter | Expected Value |
| Yield | 85-95% (based on analogous reactions[5]) |
| Purity (by HPLC) | >98% after purification |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (s, 2H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (Ar-C), ~140 (Ar-C), ~130 (Ar-C), ~60 (CH₂) (Predicted) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₆H₆Cl₂NO⁺, found (Predicted) |
| Infrared (IR, KBr) | ν (cm⁻¹): ~3300 (O-H stretch), ~1550, ~1450 (C=C, C=N stretch), ~1050 (C-O stretch), ~800 (C-Cl stretch) (Predicted) |
This guide provides a thorough foundation for the synthesis of (3,5-Dichloropyridin-4-YL)methanol. Researchers should always adhere to standard laboratory safety practices when handling the reagents described, particularly Lithium Aluminum Hydride.
References
- 1. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]
- 2. Frontier Specialty Chemicals 1g (3,5-Dichloropyridin-4-yl)methanol, 159783-46-7 | Fisher Scientific [fishersci.com]
- 3. webassign.net [webassign.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 6. 5 LiAlH4 [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]




